molecular formula C29H28N2O4 B2382163 2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 898345-03-4

2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No. B2382163
CAS RN: 898345-03-4
M. Wt: 468.553
InChI Key: BKHSHFHJYZBJQN-UHFFFAOYSA-N
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Description

2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C29H28N2O4 and its molecular weight is 468.553. The purity is usually 95%.
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Scientific Research Applications

Metabolic Studies and Herbicide Research

The compound under consideration shares structural similarities with various acetamide derivatives, which have been extensively studied for their metabolism in human and rat liver microsomes. For instance, chloroacetamide herbicides like acetochlor and alachlor show complex metabolic pathways in liver microsomes, leading to potential carcinogenicity (Coleman, Linderman, Hodgson, & Rose, 2000). Such studies are crucial in understanding the biotransformation and potential toxicological effects of related acetamide compounds.

Synthesis and Pharmacological Applications

The synthesis of novel compounds with potential biological activities, including those structurally related to the compound , has been a significant area of research. For example, the synthesis of phthalimidoxy substituted quinoline derivatives demonstrates the exploration of new compounds for potential pharmacological applications (Bhambi, Sain, Salvi, Sharma, & Talesara, 2010). These endeavors highlight the continuous effort to develop new therapeutics based on quinoline and acetamide frameworks.

Structural and Property Studies

Research focusing on the structural aspects of similar compounds, such as salt and inclusion compounds of amide-containing isoquinoline derivatives, sheds light on the potential applications in material science and chemistry. Studies by Karmakar, Sarma, and Baruah (2007) indicate that such compounds can form gels and crystalline structures with unique properties, opening avenues for their application in novel material development (Karmakar, Sarma, & Baruah, 2007).

Coordination Complexes and Antioxidant Activity

The formation of coordination complexes with acetamide derivatives and their antioxidant activities are also a significant area of research. For example, Chkirate et al. (2019) explored the synthesis of Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, which exhibit significant antioxidant activity (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019). These findings have implications for potential biomedical applications, including as antioxidants.

properties

IUPAC Name

2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O4/c1-4-20-8-12-22(13-9-20)30-27(32)18-31-17-25(28(33)21-10-6-19(3)7-11-21)29(34)24-16-23(35-5-2)14-15-26(24)31/h6-17H,4-5,18H2,1-3H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHSHFHJYZBJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OCC)C(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide

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